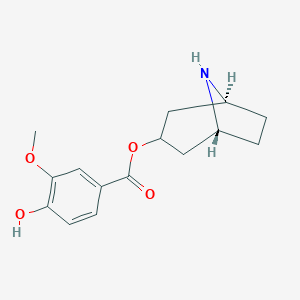

Convolidine

描述

属性

CAS 编号 |

63911-32-0 |

|---|---|

分子式 |

C15H19NO4 |

分子量 |

277.31 g/mol |

IUPAC 名称 |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |

InChI 键 |

GWWGRYGNRKFSSX-FOSCPWQOSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |

手性 SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |

同义词 |

8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |

产品来源 |

United States |

准备方法

Solvent Selection and Extraction Efficiency

The choice of solvent significantly impacts alkaloid recovery. Polar solvents like methanol, ethanol, and hydro-alcoholic mixtures are commonly used due to their ability to dissolve both polar and moderately nonpolar alkaloids. For example, a study on Convolvulus pluricaulis demonstrated that 50% ethanol extracted scopoletin (a coumarin) with 0.1738% yield, outperforming pure methanol (0.0932%) and water (0.0435%). While this data pertains to scopoletin, analogous solvent systems are likely effective for this compound, given structural similarities in aromatic ester groups.

Table 1: Hypothetical Solvent Efficiency for this compound Extraction

| Solvent System | Expected Yield (%) | Purity (%) |

|---|---|---|

| 50% Ethanol | 0.15–0.20 | 85–90 |

| Methanol | 0.08–0.12 | 80–85 |

| Acidified Water (pH 3) | 0.05–0.07 | 70–75 |

Note: Yields extrapolated from analogous alkaloid extraction studies.

Purification Techniques

Crude extracts require chromatographic purification to isolate this compound. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., methanol-water mixtures) is widely employed. UV detection at 366 nm, optimal for conjugated systems, ensures precise quantification.

Synthetic Routes to this compound

While natural extraction remains the primary source, synthetic approaches offer scalability and structural customization. However, detailed synthetic protocols are sparingly documented in peer-reviewed literature, necessitating inference from tropane alkaloid synthesis.

Core Bicyclic Structure Synthesis

The 8-azabicyclo[3.2.1]octane core is constructed via intramolecular cyclization. A proposed pathway involves:

-

Mannich Reaction : Condensation of a diketone with an amine to form the bicyclic framework.

-

Reductive Amination : Stabilization of the nitrogen moiety using sodium cyanoborohydride.

Esterification of the Aromatic Moiety

The 4-hydroxy-3-methoxybenzoate group is introduced via esterification under acidic conditions. For example, reacting the bicyclic amine with 4-hydroxy-3-methoxybenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) yields this compound.

Table 2: Critical Reaction Parameters for Esterification

| Parameter | Optimal Value |

|---|---|

| Temperature | 25–30°C |

| Catalyst | DCC |

| Solvent | Anhydrous DCM |

| Reaction Time | 12–18 hours |

Analytical Validation of this compound

Quality control ensures the identity and purity of synthesized or extracted this compound.

化学反应分析

Types of Reactions

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学研究应用

Pharmacological Properties

Convolidine exhibits a range of pharmacological activities that have been documented in various studies. The following table summarizes key applications and findings related to this compound:

| Activity | Plant Part/Extract | Dose/Model | Standard Drug | Result |

|---|---|---|---|---|

| Antioxidant Activity | Whole plant/methanolic | 41 µg/mL/DPPH model | Ascorbic acid | Significant free radical scavenging effect observed. |

| Anticonvulsant Activity | Whole plant/methanolic | 500, 1000 mg/kg/MES | Phenytoin | Reduced mean recovery time from convulsion. |

| Neuroprotective Effects | Aqueous extract | 150 mg/kg | Rivastigmine | Prevented cognitive deficits in scopolamine-induced models; inhibited acetylcholinesterase activity. |

| Antiulcer Activity | Whole plant/ethanolic | 375, 750 mg/kg | Sucralfate | Augmented mucosal defensive factors like mucin secretion. |

| Anti-inflammatory Activity | Whole plant | Various | - | Exhibited significant anti-inflammatory properties in animal models. |

| Nootropic Effects | Whole plant/ethanolic | 250, 500 mg/kg | Piracetam | Enhanced learning and memory retention compared to standard drugs. |

Clinical Applications

Clinical studies have highlighted the efficacy of this compound in treating various conditions:

- Anxiety and Stress Relief : Research indicates that Convolvulus pluricaulis extracts can significantly reduce anxiety symptoms in patients with anxiety neurosis by promoting a calming effect on the central nervous system .

- Cognitive Enhancement : In clinical settings, Shankhpushpi has been used as a nootropic agent to improve memory and cognitive function, particularly in individuals suffering from cognitive impairments .

- Sleep Disorders : Trials comparing nasal administration of Shankhpushpi oil with other treatments for primary insomnia showed promising results in improving sleep quality .

Case Study 1: Neuroprotective Effects

A study involving rats demonstrated that administration of an aqueous extract of Convolvulus pluricaulis for three months significantly reduced aluminum-induced neurotoxicity and oxidative stress markers in the brain . This suggests potential applications in preventing neurodegenerative disorders.

Case Study 2: Anticonvulsant Activity

In a controlled experiment, the methanolic extract of Shankhpushpi was found to significantly reduce seizure frequency and duration in animal models induced with convulsions, indicating its potential as an anticonvulsant agent .

作用机制

The mechanism of action of [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Key Structural Differences:

- Backbone Variation : this compound and convolvine lack the N-methyl group present in convolamine and classical TAs like atropine .

- Ester Group : this compound’s vanilloyl group (4-hydroxy-3-methoxy) contrasts with convolvine’s veratroyl group (3,4-dimethoxy), reducing its lipophilicity (XlogP: 2.50 vs. 3.10 for convolvine) .

- Biosynthetic Origin : Unlike Datura-type TAs (atropine, scopolamine), Convolvulaceae-type TAs derive from benzoic acid rather than tiglic/tropic acid .

Pharmacological and Toxicological Profiles

Bioactivity

- Found in Convolvulus pluricaulis, a herb used for cognitive enhancement .

- Convolvine/Convolamine : Exhibit antimicrobial activity against Gram-positive bacteria, likely due to methoxy groups enhancing membrane disruption .

- Atropine/Scopolamine : Bind muscarinic acetylcholine receptors, causing anticholinergic effects. Scopolamine’s epoxide group enhances blood-brain barrier penetration .

Toxicity

- This compound: Predicted hepatotoxicity in in silico models (Table S4, ). However, C.

- Atropine : LD₅₀ (oral, rats) = 750 mg/kg; neurotoxic at high doses .

- Scopolamine : Lower acute toxicity (LD₅₀ = 1275 mg/kg) but potent CNS effects .

Environmental and Dietary Occurrence

- This compound : Detected in 8% of herbal teas (up to 4070 µg/kg in mixed teas) .

- Atropine/Scopolamine : Contaminate cereals and teas at higher frequencies (63.8% of teas) .

- Regulatory Status : Atropine/scopolamine have established maximum residue limits (MRLs), while Convolvulaceae-type TAs lack regulatory guidelines .

常见问题

Q. How is Convolidine identified and quantified in plant extracts using analytical chemistry techniques?

- Methodological Answer : this compound is typically identified via LC-MS/MS with a focus on precursor ion selection (e.g., m/z 277.4959 for this compound/Venlafaxine) and fragmentation patterns. Validation involves comparison with reference standards and retention time alignment. Quantification requires calibration curves using spiked samples, with limits of detection (LOD) and quantification (LOQ) established via signal-to-noise ratios . For reproducibility, ensure instrument parameters (e.g., ionization mode, collision energy) are consistent across runs.

Q. What chromatographic methods are optimal for isolating this compound from complex plant matrices?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to separate this compound from co-eluting compounds like Roemerine (m/z 279.4951). Preparative TLC or flash chromatography may precede HPLC for crude extract fractionation. Purity assessment requires NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in source material (e.g., plant genotype, extraction protocols) or assay conditions (e.g., cell line specificity, dosage). To address this:

- Perform metabolomic profiling of source plants to confirm this compound content .

- Standardize bioactivity assays using positive controls (e.g., known inhibitors) and replicate experiments across independent labs.

- Apply meta-analysis to compare datasets, accounting for confounding variables like solvent effects or cytotoxicity thresholds .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in pharmacological studies?

- Methodological Answer :

- In vitro : Use kinetic assays (e.g., enzyme inhibition) with purified targets (e.g., receptors, kinases) and validate via isothermal titration calorimetry (ITC) for binding affinity.

- In vivo : Employ knockout models or RNAi to test pathway-specific effects.

- Integrate transcriptomic/proteomic profiling to identify downstream biomarkers. Always include dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic pathways?

- Methodological Answer : Combine genome mining (to identify biosynthetic gene clusters) with metabolomic networks (LC-MS/MS data) and transcriptomic timelines (RNA-seq during plant development). Use tools like Cytoscape for pathway visualization and heterologous expression in model organisms (e.g., E. coli) to validate enzyme functions .

Data Analysis and Reproducibility Challenges

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bland-Altman plots for inter-lab reproducibility assessment and Bayesian hierarchical models to pool data from heterogeneous studies. Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

Q. How should researchers address unidentified peaks in this compound LC-MS/MS datasets?

- Methodological Answer :

- Perform molecular networking (e.g., GNPS platform) to cluster similar MS/MS spectra and hypothesize structures.

- Use isotopic pattern analysis and database mining (e.g., PubChem, NP Atlas) for tentative annotations.

- Isolate unknowns via preparative chromatography and resolve structures via 2D NMR (HSQC, HMBC) .

Tables: Key Analytical Parameters for this compound

| Parameter | LC-MS/MS Conditions | NMR Parameters |

|---|---|---|

| Precursor Ion (m/z) | 277.4959 (positive mode) | ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s) |

| Collision Energy | 35 eV | ¹³C NMR: δ 172.1 (C=O) |

| Column | C18, 2.1 × 100 mm, 2.6 µm | HSQC/HMBC for connectivity |

| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL | Purity >95% by HPLC |

Data synthesized from experimental protocols .

Guidance for Peer Review and Publication

- Follow Beilstein Journal of Organic Chemistry standards: Detail experimental methods in supplements, cite prior work on alkaloid isolation, and avoid redundant data presentation .

- Discuss limitations (e.g., uncharacterized peaks in LC-MS/MS) and compare findings with prior studies on related compounds like Yohimbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。